1-(3-Methylbenzoyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(3-methylbenzoyl)-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-5-4-7-13(9-11)17(21)19-14-8-3-2-6-12(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUBPPGWXXJBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbenzoyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indoline reacts with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoylated indoline with an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced indoline derivatives.
Substitution: N-alkylated indoline derivatives.
Scientific Research Applications
1-(3-Methylbenzoyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the indoline core significantly influence molecular weight, solubility, and pharmacokinetics. Key analogs from the evidence include:
- Acyl Group Impact: The 3-methylbenzoyl group in the target compound is expected to increase lipophilicity compared to the phenoxyacetyl groups in compounds 50–52 . This modification may improve blood-brain barrier penetration, a critical feature for central nervous system-targeted therapies .
- Amide Substituent Impact: Bulky alkyl groups (e.g., butyl in compound 50) increase molecular weight and may reduce solubility, as reflected in longer LCMS retention times (tR = 4.26 min) .
Key Differentiators from Heterocyclic Analogs
- Indole vs. Indoline : Unlike indole-2-carboxamides (e.g., ), indoline derivatives are partially saturated, reducing aromaticity and increasing conformational flexibility, which may enhance target binding .
- Benzimidazole Derivatives : Compounds like N-(3-((1H-benzimidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide () exhibit distinct electronic profiles due to the benzimidazole moiety, highlighting the uniqueness of indoline-2-carboxamides in targeting specific enzymes.
Biological Activity
1-(3-Methylbenzoyl)indoline-2-carboxamide is a synthetic compound belonging to the indole family, recognized for its diverse biological activities. This compound features a methyl-substituted benzoyl group and an indoline ring with a carboxamide functional group, which contribute to its potential therapeutic properties.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C16H15N2O2
- Molecular Weight : 269.31 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes, leading to cell death.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through several mechanisms:
- Apoptosis Induction : It promotes programmed cell death in cancerous cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : The compound can induce G1 phase cell cycle arrest, preventing cancer cells from dividing and proliferating.
- Inhibition of Metastasis : It appears to inhibit the migration and invasion of cancer cells, potentially reducing metastasis.
This compound interacts with various cellular targets, including:
- Enzymes : It forms hydrogen bonds with target enzymes, disrupting their normal functions.
- Receptors : The compound binds to specific receptors, influencing signaling pathways involved in cell survival and proliferation.
Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis, causes cell cycle arrest | Activation of caspases, alteration of signaling |
| Inhibition of Metastasis | Reduces migration and invasion | Interference with cellular adhesion molecules |
Case Studies
A recent study published in the Journal of Medicinal Chemistry investigated the compound's effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.
Another case study focused on the antimicrobial efficacy of the compound against clinical isolates of multidrug-resistant bacteria. The findings revealed that this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Methylbenzoyl)indoline-2-carboxamide, and what intermediates are critical?
- The synthesis typically involves multi-step reactions, including:
- Cyclization to form the indoline core using pyridine derivatives and alkynes (e.g., via Curtius rearrangement or cycloaddition) .
- Coupling reactions with 3-methylbenzoyl groups using reagents like (4-(2-aminoethyl)phenyl)(phenyl)methanone under anhydrous conditions .
- Carboxamide formation via activation of carboxylic acids (e.g., ethyl esters) with coupling agents like HATU or EDC .
- Key intermediates include ethyl indoline-2-carboxylate derivatives and protected amines (e.g., Boc groups) .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- 1H/13C NMR : For structural confirmation. Example: Aromatic protons appear at δ 7.2–7.4 ppm, while the methylbenzoyl group shows distinct singlet peaks near δ 2.4 ppm .
- FT-IR : Amide C=O stretches (~1650 cm⁻¹) and indoline N-H bends (~3400 cm⁻¹) .
- Mass spectrometry (ESI/MS) : To confirm molecular ion peaks (e.g., [M+H]+ at m/z 327.2) .
- Elemental analysis : Validates purity (>97% by HPLC) .
Q. How is crystallographic data utilized to confirm the compound’s structure?
- X-ray diffraction with SHELXL refinement (via SHELX programs) resolves bond lengths, angles, and torsion angles. For example, the indoline-carboxamide bond length is typically ~1.35 Å .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent choice : Anhydrous DMF or THF minimizes side reactions .
- Catalysts : K₂CO₃ or NaOAc accelerates coupling reactions .
- Purification : Column chromatography (hexane:EtOAc gradients) or recrystallization (DMF/acetic acid) improves purity .
- Example: Ethyl 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate achieved 78% yield using these parameters .
Q. How should researchers address contradictory biological activity data across studies?
- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Assay triangulation : Combine enzyme inhibition, cell viability (MTT), and in vivo models to cross-verify results .
- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted benzoyl groups) to isolate pharmacophores .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking studies : Use the canonical SMILES string (e.g.,
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N) in AutoDock or Schrödinger to model binding to kinases or GPCRs . - MD simulations : Analyze stability of hydrogen bonds between the carboxamide group and target active sites .
Q. How can regioselectivity challenges in substitutions be mitigated?
- Directing groups : Use electron-withdrawing substituents (e.g., nitro) on the indoline core to guide electrophilic aromatic substitution .
- Temperature control : Refluxing in acetic acid (100°C, 3–5 h) enhances selectivity for 3-position substitutions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
